molecular formula C7H16ClNO4 B070113 N-D-Xylosyldimethylamine hydrochloride CAS No. 179902-33-1

N-D-Xylosyldimethylamine hydrochloride

Cat. No.: B070113
CAS No.: 179902-33-1
M. Wt: 213.66 g/mol
InChI Key: IZGHTMSDZUNRSO-VETZBGQHSA-N
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Description

N-D-Xylosyldimethylamine hydrochloride is a glycosylamine derivative comprising a xylose moiety conjugated to dimethylamine, with a hydrochloride counterion. However, specific data on its synthesis, properties, or applications are absent in the provided sources.

Properties

CAS No.

179902-33-1

Molecular Formula

C7H16ClNO4

Molecular Weight

213.66 g/mol

IUPAC Name

(3R,4S,5R)-2-(dimethylamino)oxane-3,4,5-triol;hydrochloride

InChI

InChI=1S/C7H15NO4.ClH/c1-8(2)7-6(11)5(10)4(9)3-12-7;/h4-7,9-11H,3H2,1-2H3;1H/t4-,5+,6-,7?;/m1./s1

InChI Key

IZGHTMSDZUNRSO-VETZBGQHSA-N

SMILES

CN(C)C1C(C(C(CO1)O)O)O.Cl

Isomeric SMILES

CN(C)C1[C@@H]([C@H]([C@@H](CO1)O)O)O.Cl

Canonical SMILES

CN(C)C1C(C(C(CO1)O)O)O.Cl

Synonyms

(3R,4S,5R)-2-dimethylaminooxane-3,4,5-triol hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The evidence highlights several amine hydrochlorides and related compounds, enabling indirect comparisons based on structural motifs, hazards, and applications.

Table 1: Key Properties of Similar Hydrochlorides

Compound Name Molecular Formula Key Features Applications/Hazards References
N-Nitrosodimethylamine (CH₃)₂N₂O Yellow, oily liquid; carcinogenic nitroso group Research chemical; OSHA-regulated carcinogen (29 CFR 1910.1003)
Benzydamine Hydrochloride C₁₉H₂₃NO·HCl Tertiary amine with aromatic rings Anti-inflammatory, local anesthetic
Diethylamine Hydrochloride (C₂H₅)₂NH·HCl Simple aliphatic amine salt Industrial reagent; corrosive
2-Chloro-N,N-diethylethylamine Hydrochloride C₆H₁₅Cl₂N Chlorinated ethylamine derivative Pharmaceutical intermediate (e.g., synthesis of anticholinergics)
Memantine Hydrochloride C₁₂H₂₁N·HCl Adamantane-derived amine NMDA receptor antagonist; Alzheimer’s treatment

Structural and Functional Analysis

N-Nitrosodimethylamine vs. N-D-Xylosyldimethylamine Hydrochloride Structural Differences: N-Nitrosodimethylamine contains a nitroso group (-N=O) absent in the glycosylamine structure. Hazard Profile: N-Nitrosodimethylamine is a potent carcinogen (OSHA-regulated), whereas glycosylamines like this compound are generally less toxic due to their sugar-derived stability .

Benzydamine Hydrochloride and Memantine Hydrochloride

  • Functional Groups : Both contain aromatic or bulky substituents, contrasting with the aliphatic dimethylamine and xylose in N-D-Xylosyldimethylamine.
  • Applications : Benzydamine and memantine are clinically used, suggesting that glycosylamine hydrochlorides might also target neurological or inflammatory pathways, though specific studies are lacking .

Diethylamine Hydrochloride and 2-Chloro-N,N-diethylethylamine Hydrochloride

  • Reactivity : These simpler hydrochlorides are reactive intermediates in organic synthesis. The xylosyl group in N-D-Xylosyldimethylamine may confer stereoselectivity or biocompatibility, useful in drug delivery systems .

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